{[1-(2-Methylpropyl)cyclopentyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclopentyl ring substituted with a 2-methylpropyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea typically involves the reaction of 1-(2-methylpropyl)cyclopentylamine with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the urea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl ring and 2-methylpropyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
{[1-(2-Methylpropyl)cyclohexyl]methyl}urea: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
{[1-(2-Methylpropyl)cyclopropyl]methyl}urea: Contains a cyclopropyl ring, leading to different reactivity and properties.
{[1-(2-Methylpropyl)cyclobutyl]methyl}urea: Features a cyclobutyl ring, which affects its chemical behavior.
Uniqueness
{[1-(2-Methylpropyl)cyclopentyl]methyl}urea is unique due to its specific ring structure and substitution pattern. The combination of a cyclopentyl ring with a 2-methylpropyl group and a urea moiety imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
[1-(2-methylpropyl)cyclopentyl]methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)7-11(5-3-4-6-11)8-13-10(12)14/h9H,3-8H2,1-2H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDLFKHHHKISCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.